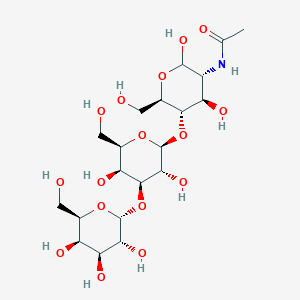

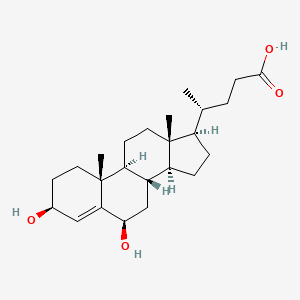

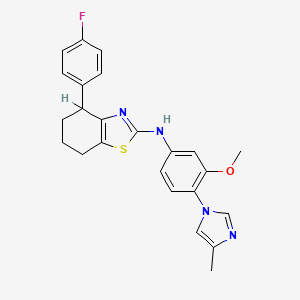

3beta,6beta-Dihydroxychol-4-en-24-oic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3beta,6beta-Dihydroxychol-4-en-24-oic acid and related compounds involves complex organic reactions. For instance, methoxylation has been utilized for the identification and analysis of similar bile acids due to their thermal instability, which complicates their detection by conventional gas liquid chromatography (GLC) or mass spectrometry. The methoxy-compounds derived from these acids have provided valuable insight into their physical and spectral properties, aiding in their identification even in minimal amounts found in biological samples (Ikeda & Yamasaki, 1978).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3beta,6beta-dihydroxyolean-12-en-27-oic acid, has been elucidated through crystallography, showing a linear array of five fused six-membered rings with specific hydroxy and carboxy groups that form molecular chains (Sun & Pan, 2004). This detailed structural information is crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

The chemical reactions and properties of 3beta,6beta-Dihydroxychol-4-en-24-oic acid are closely related to its functional groups. The presence of hydroxy groups and a carboxy group indicates its potential for forming hydrogen bonds, which significantly influences its solubility, reactivity, and interaction with biological molecules.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and spectral characteristics, are determined by the compound's molecular structure. The methoxylation products of similar bile acids have been studied to understand these properties better, revealing insights into their physical behavior and how it relates to their function in biological systems (Ikeda & Yamasaki, 1978).

Applications De Recherche Scientifique

Methoxylation of Related Compounds for Identification : A study by Ikeda and Yamasaki (1978) discusses the methoxylation of compounds similar to 3beta,6beta-Dihydroxychol-4-en-24-oic Acid. This process was used for the identification of key intermediates in chenodeoxycholic acid biogenesis, highlighting the importance of this approach in understanding bile acid metabolism (Ikeda & Yamasaki, 1978).

Cytotoxic and Apoptosis-Inducing Properties : Sun and Pan (2004) discovered a compound, 3beta,6beta-dihydroxyolean-12-en-27-oic acid, in the rhizome of Astilbe chinensis. This compound exhibits cytotoxic and apoptosis-inducing properties, indicating its potential use in cancer research (Sun & Pan, 2004).

Synthesis for Medical Applications : The synthesis of complex bile acid derivatives, including those related to 3beta,6beta-Dihydroxychol-4-en-24-oic Acid, was reported by Iida et al. (2006). These synthesized compounds were found in the urine of a patient with Niemann-Pick disease type C1, suggesting their potential relevance in medical research and diagnostics (Iida et al., 2006).

Antiproliferative and Differentiation Effects : Wang et al. (2006) isolated a compound, 3beta,6beta-dihydroxy-11-oxo-olean-12-en-28-oic acid, from Styrax tonkinensis. This compound showed antiproliferative effects and induced differentiation in human leukemia HL-60 cells, demonstrating its potential therapeutic applications (Wang et al., 2006).

Propriétés

IUPAC Name |

(4R)-4-[(3S,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h12,14-19,21,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,21-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQRAPNIKHYNJX-APLJBLMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta,6beta-Dihydroxychol-4-en-24-oic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)

![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)